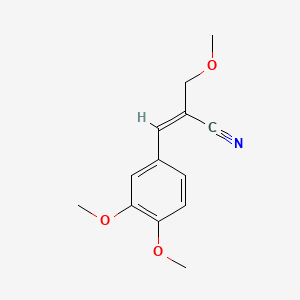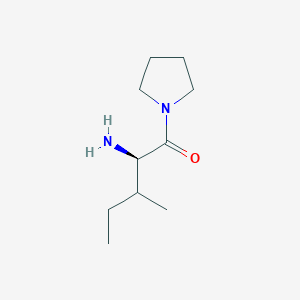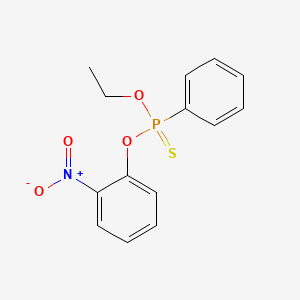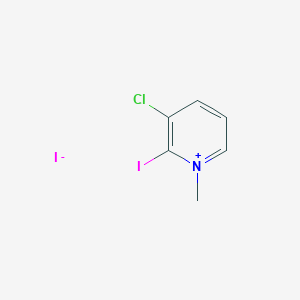
3-Chloro-2-iodo-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-iodo-1-methylpyridinium iodide is a chemical compound with the molecular formula C6H6ClI2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various organic synthesis reactions, particularly in the activation of hydroxy groups of alcohols and carboxylic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine (1 mmol) is dissolved in hot acetone. Excess methyl iodide is then added to the reaction mixture, which is stirred at room temperature for three hours. After the reaction is complete, the solution is evaporated to yield the solid product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-iodo-1-methylpyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Coupling Reactions: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Dehydrating Agents: The compound can act as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols into alkyl thiocyanates.
Cross-Linking Agents: It is used to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.
Major Products Formed
Esters, Lactones, Amides, Lactams, and Ketenes: These are synthesized from the corresponding carboxylic acids using this compound as a reagent.
Aplicaciones Científicas De Investigación
3-Chloro-2-iodo-1-methylpyridinium iodide has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of biodegradable materials for biomedical applications.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-iodo-1-methylpyridinium iodide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and other derivatives. The molecular targets include the hydroxy groups of the substrates, and the pathways involved are primarily nucleophilic substitution and coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
2-Iodo-1-methylpyridinium iodide: Another derivative of pyridine with similar reactivity.
Uniqueness
3-Chloro-2-iodo-1-methylpyridinium iodide is unique due to the presence of both chloro and iodo substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for a broader range of chemical transformations compared to its analogs.
Propiedades
Fórmula molecular |
C6H6ClI2N |
|---|---|
Peso molecular |
381.38 g/mol |
Nombre IUPAC |
3-chloro-2-iodo-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C6H6ClIN.HI/c1-9-4-2-3-5(7)6(9)8;/h2-4H,1H3;1H/q+1;/p-1 |
Clave InChI |
KSOIDHLKPIVZDS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1I)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


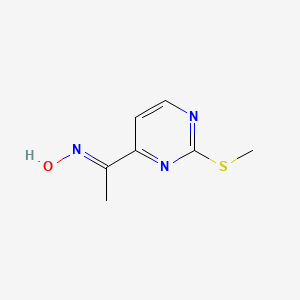


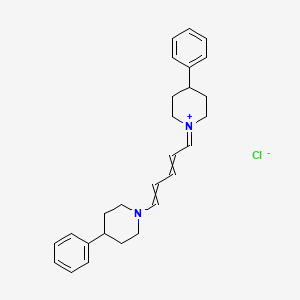
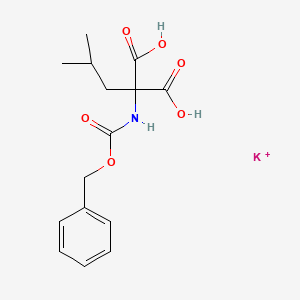
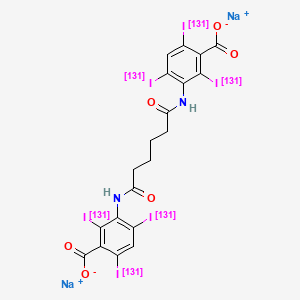
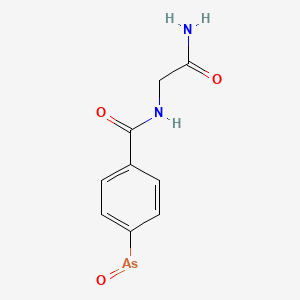
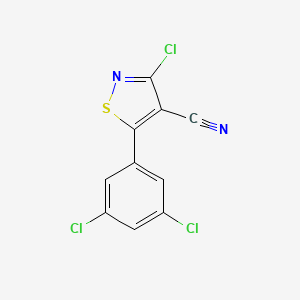
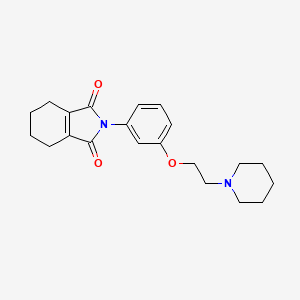
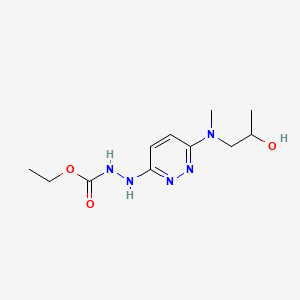
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
